7-[(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol
Overview
Description
This compound, also known as Mcl-1 Inhibitor II, is an inhibitor of myeloid cell leukemia-1 (Mcl-1) with an IC50 value of 0 . It has a molecular formula of C23H24F3N3O and a molecular weight of 415.5 g/mol.
Molecular Structure Analysis
The molecular structure of this compound includes a quinolin-8-ol core with a 4-ethylpiperazin-1-yl and a 4-(trifluoromethyl)phenyl methyl group attached.Physical And Chemical Properties Analysis
This compound is a white powder that is soluble in DMSO at 25 mg/mL . It should be stored at 2-8°C and protected from light .Scientific Research Applications
Antimicrobial Applications
Synthesis and Biological Evaluation in Antimicrobial Agents : A study explored derivatives of thiazolidinone, including a compound similar to 7-[(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol, for antimicrobial activity. The synthesized compounds showed significant activity against bacterial strains like Staphylococcus aureus, Escherichia coli, and fungal strains like Candida albicans (Patel, Kumari, & Patel, 2012).
Targeting Gram-Negative Pathogens : Another study identified a compound, structurally related to 7-[(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol, as a potential inhibitor for type III secretion in Gram-negative pathogens like Yersinia pseudotuberculosis and Chlamydia trachomatis (Enquist et al., 2012).
Corrosion Inhibition
- Corrosion Inhibitory Action on Steel : A compound similar to the specified chemical was examined for its anti-corrosion properties in C35E steel. The study found that compounds like 7-[(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol could significantly enhance the anti-corrosion properties of steel in acidic environments (El faydy et al., 2020).
Anticancer Activity
- Potential Anticancer Activity : Several studies have examined the anticancer properties of compounds structurally related to 7-[(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol. These compounds have shown promising results against various cancer cell lines, indicating a potential avenue for cancer therapy research (Ghorab, Al-Said, & Arafa, 2014).
Anticonvulsant Properties
- Synthesis as Anticonvulsant Agents : Research on compounds related to 7-[(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol indicated their potential use as anticonvulsant agents. These compounds have been synthesized and tested for efficacy in controlling convulsions (Pawar, Gaikwad, & Balani, 2011).
Antifungal andAntibacterial Agents
- Synthesis and Antimicrobial Studies : A range of compounds structurally related to 7-[(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol were synthesized and studied for their antimicrobial properties. The research highlighted their potential as antifungal and antibacterial agents, showing efficacy against various pathogens (Sharma, Hussain, & Amir, 2008).
properties
IUPAC Name |
7-[(4-ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O/c1-2-28-12-14-29(15-13-28)21(17-5-8-18(9-6-17)23(24,25)26)19-10-7-16-4-3-11-27-20(16)22(19)30/h3-11,21,30H,2,12-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAPBLRRJSKIRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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